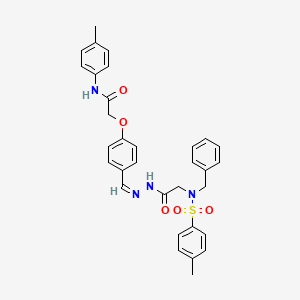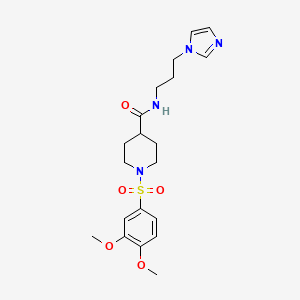
1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide, also known as JNJ-42165279, is a small molecule inhibitor that has shown potential in several scientific research applications. This compound was first synthesized by Johnson & Johnson Pharmaceutical Research and Development, LLC, and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a small molecule inhibitor that targets the protein kinase C theta (PKCθ) enzyme. PKCθ is involved in several cellular processes, including T-cell activation and inflammation. 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide inhibits the activity of PKCθ, which reduces the production of pro-inflammatory cytokines and inhibits the growth of cancer cells.
Biochemical and Physiological Effects
1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. In cancer research, 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been shown to reduce the growth of cancer cells by inducing apoptosis, or programmed cell death. In inflammation research, 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. In pain research, 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been shown to reduce pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. Another advantage is that it has shown potential in several scientific research applications, which makes it a versatile compound for researchers. One limitation is that it has not yet been studied extensively in clinical trials, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide. One direction is to study its potential in clinical trials for treating cancer, inflammation, and pain. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and proteins. Additionally, researchers could study the potential side effects and toxicity of 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide in animal models and in vitro. Finally, researchers could explore the potential of 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide in combination with other drugs or therapies for treating diseases.
Métodos De Síntesis
The synthesis of 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide involves several steps, including the reaction of 2-methoxyphenylpiperidine with 3,4-dimethoxybenzenesulfonyl chloride to form 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine. This intermediate is then reacted with 4-cyanobenzyl bromide to form 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide. The purity of the final product is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been studied for its potential in treating several diseases, including cancer, inflammation, and pain. In cancer research, 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has also shown that 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide can reduce the production of pro-inflammatory cytokines, which are involved in several inflammatory diseases. In pain research, 1-(3,4-dimethoxybenzenesulfonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been shown to reduce pain sensitivity in animal models.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O5S/c1-28-18-5-4-17(14-19(18)29-2)30(26,27)24-11-6-16(7-12-24)20(25)22-8-3-10-23-13-9-21-15-23/h4-5,9,13-16H,3,6-8,10-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYCDTBMMHJAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCCN3C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

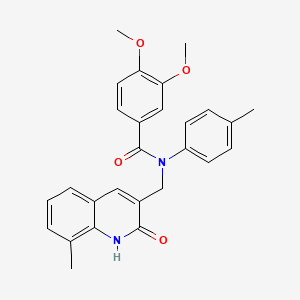
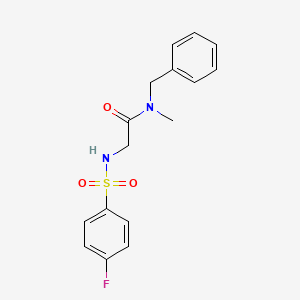

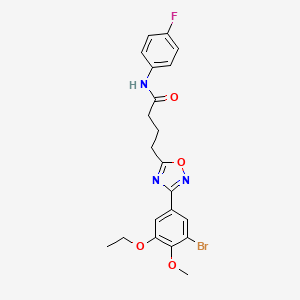
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7691074.png)

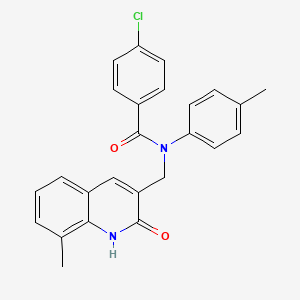

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7691104.png)
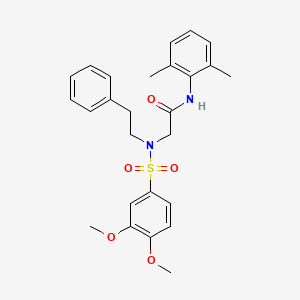
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7691131.png)

![2-(4-bromophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B7691145.png)
